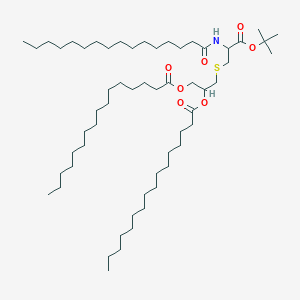

![molecular formula C11H6ClF3N2O B1319158 2-Chloro-4-[3-(trifluorométhyl)phénoxy]pyrimidine CAS No. 161611-26-3](/img/structure/B1319158.png)

2-Chloro-4-[3-(trifluorométhyl)phénoxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

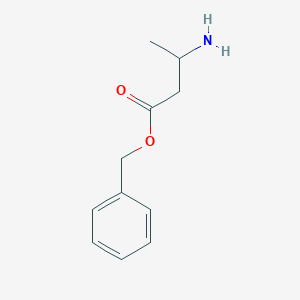

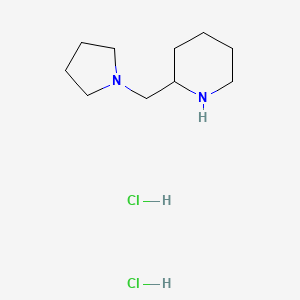

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative . It has a molecular formula of C11H6ClF3N2O and an average mass of 274.626 Da .

Synthesis Analysis

The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine can be achieved from 2-chloro-4-iodopyridine . In one study, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000–400cm-1 and 3500–100cm-1 respectively. 13C and 1H NMR chemical shifts were calculated by using the gauge-independent atomic orbital (GIAO) method .Chemical Reactions Analysis

The major use of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine derivatives is in the protection of crops from pests . It may also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .Physical And Chemical Properties Analysis

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine has a density of 1.513 g/mL at 25 °C and a refractive index of n20/D 1.447 (lit.) . It has a boiling point of 60 °C/10 mmHg (lit.) .Applications De Recherche Scientifique

Synthèse d'intermédiaires chimiques

Ce composé est utilisé dans la synthèse de divers intermédiaires chimiques. Par exemple, son rôle dans la nitration en continu de composés apparentés dans des microréacteurs à base de gouttelettes a été étudié . Ce processus est important pour la production d'intermédiaires utilisés dans les colorants, les plastiques, les herbicides et les produits pharmaceutiques.

Développement pharmaceutique

Le groupe trifluorométhyle dans ce composé est une caractéristique commune de nombreux médicaments approuvés par la FDA. Sa présence peut influencer l'activité pharmacologique d'un médicament . Par conséquent, ce composé peut servir de précurseur dans la synthèse de nouveaux médicaments contenant le groupe trifluorométhyle.

Chimie agricole

Dans le domaine de la chimie agricole, la 2-Chloro-4-[3-(trifluorométhyl)phénoxy]pyrimidine peut être utilisée pour développer de nouveaux herbicides. Ses propriétés structurelles permettent d'étudier l'effet des substitutions chimiques sur les interactions avec les cibles biologiques .

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, often enhancing the biological activity of the parent compound .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The presence of the trifluoromethyl group can often enhance the metabolic stability and bioavailability of a compound .

Result of Action

Compounds with trifluoromethyl groups have been found to exhibit a wide range of biological activities .

Safety and Hazards

Orientations Futures

Currently, more than 20 new 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine will be discovered in the future .

Analyse Biochimique

Biochemical Properties

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions can provide insights into the behavior of pyrimidine derivatives in biological membranes and their potential as therapeutic agents.

Cellular Effects

The effects of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and function of cellular membranes, potentially altering the activity of membrane-bound proteins and receptors . Additionally, its impact on gene expression can lead to changes in the production of key proteins involved in cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, the compound’s interaction with IAM chromatographic stationary phases suggests that it may influence the activity of enzymes involved in lipid metabolism . These binding interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes involved in lipid metabolism, for example, can influence the production and breakdown of lipids within cells . These interactions can have downstream effects on cellular energy production and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic uses.

Propriétés

IUPAC Name |

2-chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10-16-5-4-9(17-10)18-8-3-1-2-7(6-8)11(13,14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHGIDBRTYXLEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

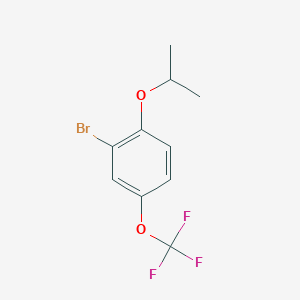

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

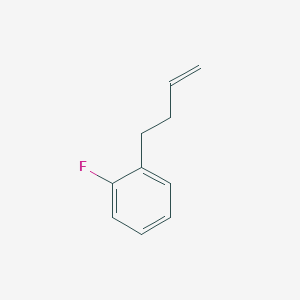

![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)

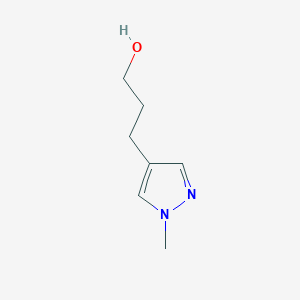

![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)